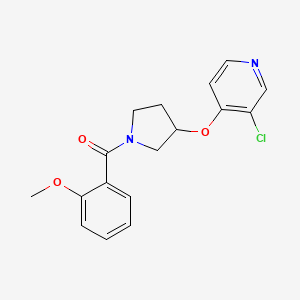

![molecular formula C10H9ClN2 B2542096 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine CAS No. 372506-46-2](/img/structure/B2542096.png)

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine, also known as CIP, is a heterocyclic aromatic compound that is widely used in scientific research. It is a member of the imidazopyridine family of compounds and is known for its ability to form strong covalent bonds with a variety of organic molecules. CIP is also known for its low toxicity and low environmental impact.

Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers have explored imidazopyridines as potential anticancer agents. They exhibit promising activity against specific cancer cell lines by targeting key cellular pathways .

- Antitubercular Activity : Imidazo[1,2-a]pyridine analogs, including 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine, have demonstrated efficacy against Mycobacterium tuberculosis (Mtb) in preclinical studies . These compounds could contribute to the fight against tuberculosis.

- Fluorescent Probes : 6-Chloroimidazo[1,2-a]pyridine derivatives have been used as ratiometric fluorescent probes for monitoring pH fluctuations during autophagy in living cells . Such probes play a vital role in bioimaging and cellular studies.

Synthetic Methodology and Strategies

Researchers have employed several synthetic strategies to access imidazo[1,2-a]pyridines:

- Synthesis of imidazo[1,2-a]pyridines: a decade update (Chemical Communications)

- Fluorescent bioimaging of pH: from design to applications (Journal of Fluorescence)

- Recent developments of imidazo[1,2-a]pyridine analogues as antitubercular agents (MedChemComm)

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions may play a role in the interaction of 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, including 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine, through radical reactions may influence various biochemical pathways .

Result of Action

Certain imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . It is possible that 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine may have similar effects.

Propiedades

IUPAC Name |

6-chloro-2-cyclopropylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFINAOMXOUHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2542016.png)

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)

![1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2542030.png)

![4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)